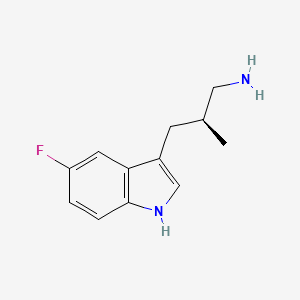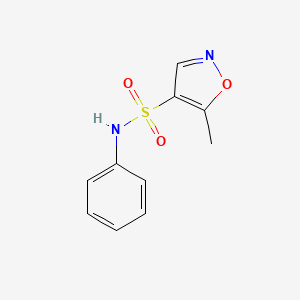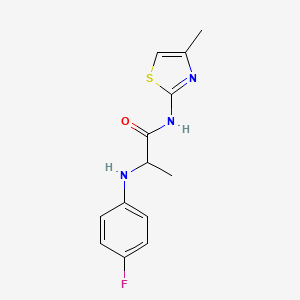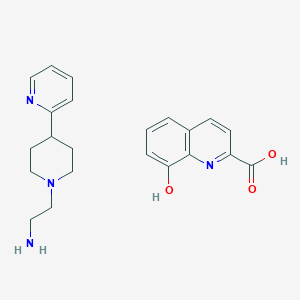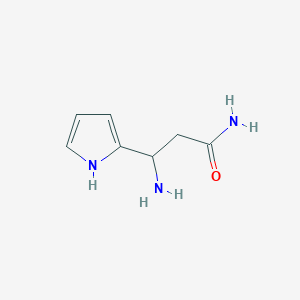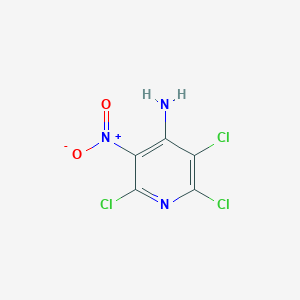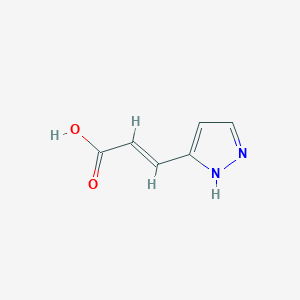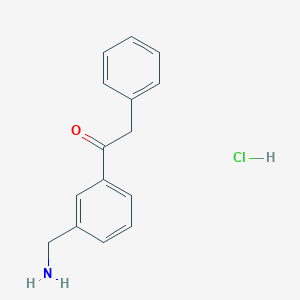
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an aminomethyl group attached to a phenyl ring, and a phenyl ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl chloride with benzyl cyanide in the presence of a base to form 3-nitrobenzyl cyanide. This intermediate is then reduced to 3-aminomethylbenzyl cyanide using hydrogenation. Finally, the compound is hydrolyzed and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in protein and enzyme studies.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The phenyl ethanone moiety can participate in π-π interactions, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Berotralstat: A selective inhibitor of plasma kallikrein.
Uniqueness
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances solubility and stability, making it more versatile for various applications compared to similar compounds.
属性
CAS 编号 |
1187931-86-7 |
|---|---|
分子式 |
C15H16ClNO |
分子量 |
261.74 g/mol |
IUPAC 名称 |
1-[3-(aminomethyl)phenyl]-2-phenylethanone;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12;/h1-9H,10-11,16H2;1H |
InChI 键 |
RGTAKAXGVNNEGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
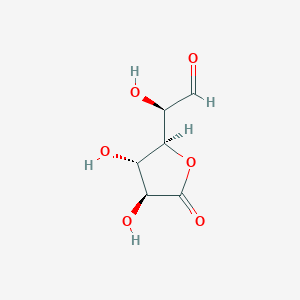

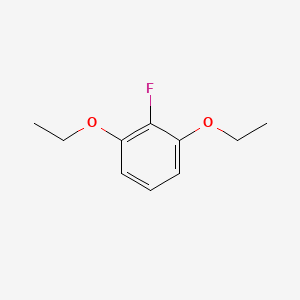
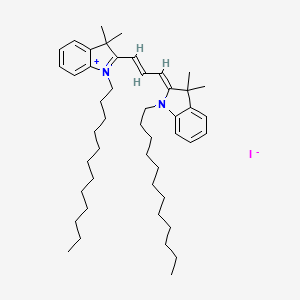
![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
